molecular formula C13H19NO4 B12724933 5-Hydroxyviloxazine CAS No. 56305-63-6

5-Hydroxyviloxazine

Cat. No.: B12724933
CAS No.: 56305-63-6
M. Wt: 253.29 g/mol
InChI Key: FEYUBZHHEOUPRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyviloxazine involves the hydroxylation of viloxazine. This reaction is mediated by the enzyme CYP2D6, which introduces a hydroxyl group at the 5-position of the viloxazine molecule . The reaction conditions typically involve the use of a suitable solvent and controlled temperature to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where viloxazine is exposed to CYP2D6 under optimized conditions to maximize yield. The product is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyviloxazine primarily undergoes glucuronidation, a reaction where a glucuronic acid molecule is added to the hydroxyl group. This reaction is catalyzed by the enzymes UDP-glucuronosyltransferase 1A9 and UDP-glucuronosyltransferase 2B15 .

Common Reagents and Conditions

The glucuronidation reaction typically requires the presence of UDP-glucuronic acid as a co-substrate and the appropriate glucuronosyltransferase enzymes. The reaction is carried out under physiological conditions, usually at a pH of around 7.4 and a temperature of 37°C .

Major Products

The major product of the glucuronidation reaction is this compound glucuronide . This metabolite is more water-soluble than the parent compound and is excreted in the urine.

Properties

CAS No.

56305-63-6

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

4-ethoxy-3-(morpholin-2-ylmethoxy)phenol

InChI

InChI=1S/C13H19NO4/c1-2-16-12-4-3-10(15)7-13(12)18-9-11-8-14-5-6-17-11/h3-4,7,11,14-15H,2,5-6,8-9H2,1H3

InChI Key

FEYUBZHHEOUPRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)O)OCC2CNCCO2

Origin of Product

United States

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